5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone
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Overview
Description
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is a compound belonging to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aryl aldehyde, a β-dicarbonyl compound, and urea or thiourea. The reaction is typically carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using various catalysts to improve yield and reduce reaction time. Catalysts such as boron trifluoride (BF3), zeolites, and ionic liquids have been employed to enhance the efficiency of the Biginelli reaction .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor.
Medicine: It is being investigated for its potential as an anti-cancer agent.
Industry: It can be used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydropyrimidin-2(1H)-ones
- 3,4-Dihydropyrimidin-2(1H)-thiones
Uniqueness
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-acetyl-6-methyl-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
InChI Key |
MVHFVTXGXFBZDC-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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